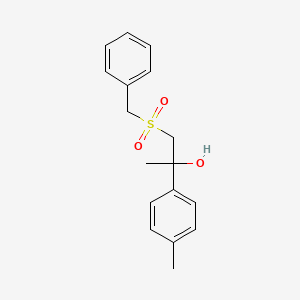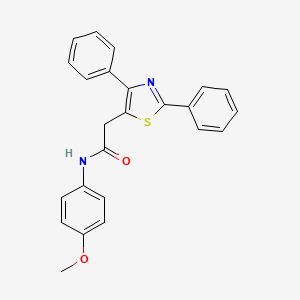
3,4-Dibromo-4-(4-chlorophenyl)-2-butanone
Overview
Description
Scientific Research Applications
Radioactive Synthesis
A study by Dischino, Banville, and Rémillard (2003) involved the synthesis of a carbon-14 labeled compound closely related to 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone. This compound was prepared in a six-step radioactive synthesis from 2-bromo[1-14C]acetic acid, yielding a product with high radiochemical purity and specific activity, highlighting its potential in radioactive tracing and molecular labeling applications (Dischino, Banville, & Rémillard, 2003).
Large-Scale Synthesis
Prashad, Liu, and Repič (2003) described an efficient and large-scale synthesis method for a compound structurally similar to this compound. This method, involving α-arylation of pinacolone with 1-bromo-4-chlorobenzene, showcases the compound's potential for industrial-scale production (Prashad, Liu, & Repič, 2003).
Derivatization of Hydroxyfuranones
Nawrocki, Andrzejewski, and Jeleń (2001) explored the use of sec-butanol for derivatizing hydroxyfuranones, including a compound related to this compound. This research could be relevant for understanding the derivatization processes involving similar compounds (Nawrocki, Andrzejewski, & Jeleń, 2001).
Photochemistry and Reactivity Studies
Protti, Fagnoni, Mella, and Albini (2004) investigated the photochemistry and reactivity of compounds closely related to this compound, such as 4-chlorophenol. Their study provides insights into the potential photochemical pathways and reactivity of similar compounds under various conditions (Protti, Fagnoni, Mella, & Albini, 2004).
Spectroscopic and Structural Investigations
Vanasundari, Balachandran, Kavimani, and Narayana (2018) conducted spectroscopic and structural investigations on compounds structurally related to this compound. Their work, utilizing experimental and theoretical methods, contributes to the understanding of the molecular properties and potential applications of similar compounds in material science (Vanasundari et al., 2018).
Synthesis of Novel Cyclic Systems
Rashad, Shamroukh, El-Hashash, et al. (2013) explored the chemical reactivity of a compound analogous to this compound, which served as an intermediate in synthesizing various novel cyclic systems with potential antimicrobial properties (Rashad et al., 2013).
Mechanism of Action
Mode of Action
It’s known that brominated compounds can form c-br bonds via a radical method generated by ceric ammonium nitrate (can), a single-electron oxidant . This reaction can occur either at room temperature or under aqueous moist conditions .
Biochemical Pathways
Brominated compounds are known to play a significant role in various biochemical transformations, including the bromination-debromination strategy for the protection-deprotection of double bonds .
Result of Action
Brominated compounds are often used as intermediates in the production of agrochemicals, pharmaceuticals, dyes, and other compounds . Some bromine compounds have been used as flame retardants and disinfectants .
Action Environment
The reaction involving this compound can be carried out either at room temperature, stirring in solvent ch3cn, or under aqueous moist conditions with a few drops of water .
Properties
IUPAC Name |
3,4-dibromo-4-(4-chlorophenyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2ClO/c1-6(14)9(11)10(12)7-2-4-8(13)5-3-7/h2-5,9-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLXNPXDVHOGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=CC=C(C=C1)Cl)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272005 | |
| Record name | 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343375-52-0 | |
| Record name | 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343375-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-{[(4-Chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3036367.png)
![(3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone](/img/structure/B3036370.png)
![3-[(E)-N-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3036371.png)
![2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinamide](/img/structure/B3036373.png)
![1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol](/img/structure/B3036374.png)


![2-[(3,4-dichlorobenzyl)sulfonyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B3036378.png)
![2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B3036379.png)
![(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-pyridinyl)(4-phenylpiperazino)methanone](/img/structure/B3036382.png)
![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-pyrrol-1-ylisoindole-1,3-dione](/img/structure/B3036383.png)
![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl sulfide](/img/structure/B3036387.png)
![4-(4-Chlorophenoxy)-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine](/img/structure/B3036389.png)
![[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol](/img/structure/B3036390.png)
